3-Chloro-N-(3-iodophenyl)-6-methylbenzo[b]thiophene-2-carboxamide
Description
3-Chloro-N-(3-iodophenyl)-6-methylbenzo[b]thiophene-2-carboxamide is a benzo[b]thiophene-based carboxamide derivative characterized by a chloro substituent at position 3, a methyl group at position 6, and a 3-iodophenyl carboxamide moiety. This compound belongs to a class of heterocyclic molecules frequently investigated for their biological activities, including antimicrobial, anticancer, and enzyme-modulating properties. The iodine atom on the phenyl ring introduces significant steric bulk and electronic effects, which may influence binding interactions in biological systems.
Properties
Molecular Formula |
C16H11ClINOS |
|---|---|
Molecular Weight |
427.7 g/mol |
IUPAC Name |
3-chloro-N-(3-iodophenyl)-6-methyl-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C16H11ClINOS/c1-9-5-6-12-13(7-9)21-15(14(12)17)16(20)19-11-4-2-3-10(18)8-11/h2-8H,1H3,(H,19,20) |
InChI Key |
NOWPUDADHPDIEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=CC(=CC=C3)I)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of 6-Methylbenzo[b]thiophene-2-carboxylic Acid
The benzo[b]thiophene scaffold is constructed via cyclization reactions. A common method involves the reaction of 2-mercapto-5-methylbenzoic acid with α,β-unsaturated carbonyl compounds under acidic conditions. For example:
This step achieves yields of 65–75% under optimized conditions (reflux in acetic acid, 12 hours).
Chlorination at Position 3
Chlorination is performed using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C. The reaction proceeds via electrophilic aromatic substitution, with the carboxylic acid group directing chlorination to position 3:
Key Parameters :
-
Temperature control (0–5°C) minimizes polychlorination.
-
Reaction time: 4–6 hours.
-
Yield: 80–85%.
Carboxamide Formation with 3-Iodoaniline
Activation of the Carboxylic Acid
The carboxylic acid is converted to an acid chloride using thionyl chloride (SOCl₂):
Conditions : Reflux in anhydrous toluene for 3 hours, yielding >90% conversion.
Coupling with 3-Iodoaniline
The acid chloride reacts with 3-iodoaniline in the presence of a coupling agent. Two methods are prevalent:
Method A: Schotten-Baumann Reaction
-
Reagents : 3-Iodoaniline, aqueous NaOH, tetrahydrofuran (THF).
-
Mechanism : Nucleophilic acyl substitution.
-
Yield : 70–75%.
Method B: Peptide Coupling Agents
PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in dimethylformamide (DMF) with triethylamine (Et₃N) enhances efficiency:
Optimized Conditions :
-
Molar ratio (acid chloride:amine:PyBOP): 1:1.2:1.1.
-
Reaction time: 30 minutes at room temperature.
Halogenation and Functional Group Compatibility
Iodination Considerations
The 3-iodophenyl group is typically introduced using pre-iodinated aniline to avoid harsh iodination conditions post-coupling. Direct iodination of aniline derivatives requires careful handling due to iodine’s sensitivity to light and moisture.
Chlorine Stability
The chloro substituent remains stable during amide formation but may participate in unintended nucleophilic substitutions under basic conditions. Controlled pH (7–8) is critical.
Characterization and Quality Control
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry
Purity Analysis
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Reducing reaction times from hours to minutes (e.g., 15 minutes for amide coupling) without compromising yields.
Industrial-Scale Production Challenges
-
Cost of 3-Iodoaniline : Requires efficient recycling of iodine byproducts.
-
Waste Management : Neutralization of SOCl₂ and HCl byproducts.
-
Scale-Up Optimization : Continuous flow systems improve safety and reproducibility.
Applications and Derivatives
While beyond the scope of preparation methods, it is noteworthy that structural analogs of this compound exhibit:
Chemical Reactions Analysis
Substitution Reactions
The chlorine atom at position 3 and the iodine on the phenyl ring are primary sites for nucleophilic or transition-metal-catalyzed substitution.
Mechanistic Insights :
-
Nucleophilic Substitution : Proceeds via a two-step mechanism involving Meisenheimer complex formation followed by elimination of Cl⁻ .
-
Suzuki Coupling : Oxidative addition of Pd(0) to the C–I bond, transmetallation with boronic acid, and reductive elimination .
Oxidation Reactions
The thiophene sulfur and methyl group are susceptible to oxidation under controlled conditions.
Key Data :
Reduction Reactions
The carboxamide group can be reduced to amine derivatives.
| Reduction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Carboxamide → Amine | LiAlH₄, THF, reflux | Anhydrous, high temperature | Primary amine with retained aryl halides |
Mechanism :
-
LiAlH₄ abstracts the carbonyl oxygen, forming an intermediate alane complex, which is hydrolyzed to the amine .
Coupling with Heterocycles
The iodophenyl group enables participation in heterocycle-forming reactions.
Example :
Comparative Reactivity
Analytical Validation
This compound’s versatility in substitution, oxidation, and coupling reactions underscores its utility in medicinal chemistry and materials science. Further studies should explore its catalytic asymmetric functionalization and in vivo stability.
Scientific Research Applications
3-Chloro-N-(3-iodophenyl)-6-methylbenzo[b]thiophene-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: The compound can be used in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 3-Chloro-N-(3-iodophenyl)-6-methylbenzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist of certain receptors, enzymes, or other proteins. The exact mechanism depends on the specific biological context and the nature of the interactions with its targets .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Substituent Variations
Substituent Impact :
- Electron-Withdrawing Groups (Cl, NO₂, CF₃): Enhance binding to electron-rich biological targets (e.g., enzymes) and improve metabolic stability .
- Heterocyclic Amides (thiazolyl, pyrrolidinonyl): Contribute to antimicrobial and cereblon-mediated activities .
Key Observations :
Table 3: Activity Profiles of Analogous Compounds
Activity Trends :
- Nitro/Antimicrobial: Electron-deficient groups (NO₂) correlate with antiparasitic activity .
- CRBN Effectors: Pyrrolidinone substituents enable recruitment of ubiquitin ligases .
- Trifluoromethyl/Anticancer : CF₃ improves pharmacokinetics in hydrophobic binding pockets .
Physicochemical Properties
Table 4: Physical and Chemical Properties
*Estimated based on analogs.
Critical Notes:
- Thermal Stability : High boiling points (e.g., 401°C for CF₃ analog) suggest suitability for high-temperature applications .
Biological Activity
3-Chloro-N-(3-iodophenyl)-6-methylbenzo[b]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a chloro group, an iodo group, and a benzo[b]thiophene core. The molecular formula is , with a molecular weight of approximately 359.73 g/mol. The melting point is reported to be between 271-275°C, indicating its stability at elevated temperatures .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of halogenated benzo[b]thiophene derivatives, including the compound . Research indicates that these compounds exhibit significant activity against various Gram-positive bacteria and fungi. For instance, derivatives with chloro and bromo substitutions have shown minimum inhibitory concentration (MIC) values as low as 16 µg/mL against Staphylococcus aureus and Candida albicans .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 3-Chloro-N-(3-iodophenyl)-6-methylbenzo[b]thiophene-2-carboxamide | TBD | TBD |
| Chloro-substituted derivative | 16 | Staphylococcus aureus |
| Bromo-substituted derivative | 16 | Candida albicans |
Anticancer Activity
The compound's structural similarities to known anticancer agents suggest potential efficacy in cancer treatment. Studies have demonstrated that benzo[b]thiophene derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . Specific investigations into the compound's effects on cancer cell lines are necessary to quantify its potency and elucidate its mechanism.
Anti-inflammatory Properties
The anti-inflammatory potential of benzo[b]thiophene derivatives is another area of interest. Preliminary evaluations indicate that compounds in this class may inhibit inflammatory cytokines such as TNF-α, suggesting their utility in treating inflammatory diseases . The anti-inflammatory activity can be quantitatively assessed using assays that measure edema inhibition and cytokine levels.
The biological activities of 3-chloro-N-(3-iodophenyl)-6-methylbenzo[b]thiophene-2-carboxamide likely stem from its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in inflammatory pathways or microbial metabolism.
- Receptor Modulation : It might modulate receptors associated with pain and inflammation, similar to other compounds within the benzo[b]thiophene family.
- DNA Interaction : Potential intercalation into DNA could lead to cytotoxic effects in cancer cells.
Case Studies
Several case studies have been conducted to evaluate the efficacy of benzo[b]thiophene derivatives:
- A study published in MDPI reported on the synthesis and evaluation of various halogenated derivatives, noting their promising antimicrobial activities against several pathogens .
- Another investigation focused on the structure-activity relationship (SAR) of similar compounds, establishing a correlation between halogen substitution patterns and biological activity .
Q & A
Q. What synthetic routes and purification methods are commonly employed for 3-Chloro-N-(3-iodophenyl)-6-methylbenzo[b]thiophene-2-carboxamide?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, analogous benzo[b]thiophene-2-carboxamides are prepared by reacting activated carboxylic acid derivatives (e.g., acid chlorides) with substituted anilines under anhydrous conditions. Purification often involves reverse-phase HPLC with gradients of MeCN:H₂O (30% → 100%) or methanol-water systems, yielding products with >95% purity. Key steps include nitrogen atmosphere protection, reflux conditions, and rigorous characterization via H/C NMR and HRMS .
Q. How is the structural integrity of the compound confirmed post-synthesis?
Structural validation relies on spectroscopic techniques:
- NMR : Distinct aromatic proton shifts (δ 7.0–8.5 ppm for iodophenyl and benzo[b]thiophene moieties) and carbonyl carbon signals (δ ~165 ppm) confirm connectivity.
- HRMS : Matches experimental molecular ion peaks (e.g., [M+H]) with theoretical values (error < 2 ppm).
- IR : Absence of unreacted acid chloride peaks (e.g., ~1800 cm) and presence of amide C=O stretches (~1680 cm) .
Advanced Research Questions
Q. How can synthetic yield be optimized for scale-up studies?
Yield optimization strategies include:
- Reagent stoichiometry : Using 1.2 equivalents of anhydrides (e.g., succinic or maleic anhydride) to drive acylation to completion .
- Solvent selection : Polar aprotic solvents (e.g., CHCl) enhance reactivity while minimizing side reactions.
- Temperature control : Reflux conditions (40–60°C) balance reaction rate and decomposition risks.
- Purification : Gradient HPLC reduces co-elution of regioisomers or unreacted intermediates .
Q. How should researchers resolve discrepancies in biological activity data across assays?
Contradictory results (e.g., varying IC values in antimicrobial screens) may arise from:
- Assay conditions : Differences in bacterial strain viability or solvent (DMSO vs. saline) can alter compound solubility .
- Impurity profiles : Trace unreacted starting materials (e.g., iodophenylamines) may confound results. Mitigate via LC-MS purity checks (>98%) .
- Cellular uptake : LogP calculations (e.g., >3.5) predict membrane permeability; validate with Caco-2 monolayer transport assays .
Q. What computational approaches support structure-activity relationship (SAR) studies?
- Docking simulations : Use crystal structures of target proteins (e.g., Smoothened receptor) to predict binding modes of the iodophenyl and methylbenzo[b]thiophene groups .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with antimicrobial potency to prioritize analogs .
Q. What methodologies assess the compound’s metabolic stability and pharmacokinetics?
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) to measure half-life (t) and identify metabolic hotspots (e.g., demethylation at the 6-position) .
- Plasma protein binding : Equilibrium dialysis quantifies free fraction, critical for dose adjustment .
Methodological Challenges
Q. How are regiochemical impurities addressed during synthesis?
- Chromatographic separation : Reverse-phase HPLC resolves regioisomers (e.g., para vs. ortho substitution on the iodophenyl ring) using C18 columns and low-pH mobile phases .
- Directed synthesis : Blocking groups (e.g., nitro or methoxy) guide coupling to the desired position .
Q. What strategies mitigate decomposition during long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
